molecular formula C8H15NO B11960048 2,6-Dimethylpiperidine-1-carbaldehyde CAS No. 20722-50-3

2,6-Dimethylpiperidine-1-carbaldehyde

Cat. No.: B11960048
CAS No.: 20722-50-3
M. Wt: 141.21 g/mol
InChI Key: ZZSRDYOYTXLWMU-UHFFFAOYSA-N
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Description

2,6-Dimethylpiperidine-1-carbaldehyde is an organic compound with the molecular formula C8H15NO It is a derivative of piperidine, a six-membered heterocyclic amine, where two methyl groups are attached at the 2 and 6 positions, and an aldehyde group is attached at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylpiperidine-1-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) to form 2,6-dimethylpiperidine, followed by oxidation to introduce the aldehyde group . The reduction step typically employs hydrogenation over a suitable catalyst, such as palladium on carbon, under mild conditions. The oxidation step can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpiperidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: 2,6-Dimethylpiperidine-1-carboxylic acid.

    Reduction: 2,6-Dimethylpiperidine-1-methanol.

    Substitution: Various N-alkyl or N-acyl derivatives of 2,6-dimethylpiperidine.

Scientific Research Applications

2,6-Dimethylpiperidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethylpiperidine-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to modifications that affect biological activity. The piperidine ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

20722-50-3

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2,6-dimethylpiperidine-1-carbaldehyde

InChI

InChI=1S/C8H15NO/c1-7-4-3-5-8(2)9(7)6-10/h6-8H,3-5H2,1-2H3

InChI Key

ZZSRDYOYTXLWMU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C=O)C

Origin of Product

United States

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